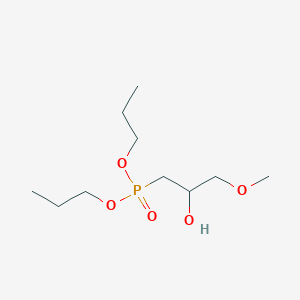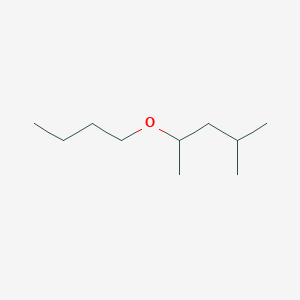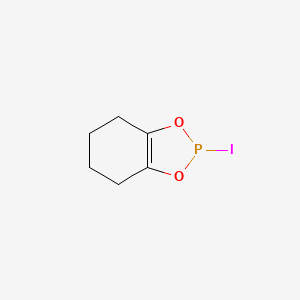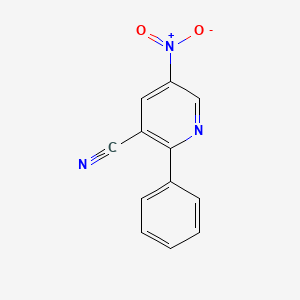![molecular formula C23H15ClN2O2 B14375923 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- CAS No. 89478-83-1](/img/structure/B14375923.png)
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridinone core substituted with chlorophenyl and phenyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the necessary boron reagents, followed by the coupling reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process. Additionally, solvent recovery and reuse are important considerations in industrial production to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Chlorophenyl)-4-phenyl-2(1H)-pyrimidinone: This compound shares structural similarities with 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- but differs in the core structure, having a pyrimidinone instead of a pyridinone.
4-(4-Chlorophenyl)-2-phenylphthalazin-1(2H)-one: Another structurally related compound, which has a phthalazinone core.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Número CAS |
89478-83-1 |
|---|---|
Fórmula molecular |
C23H15ClN2O2 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-6-phenylpyridine-2-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C23H15ClN2O2/c24-19-11-9-16(10-12-19)18-14-20(17-6-2-1-3-7-17)25-21(15-18)23(28)26-13-5-4-8-22(26)27/h1-15H |
Clave InChI |
KEOGIQXWRQRTPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)



![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
